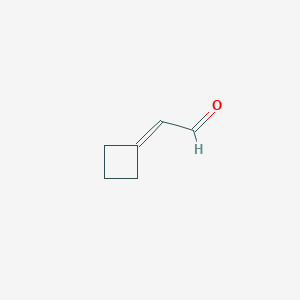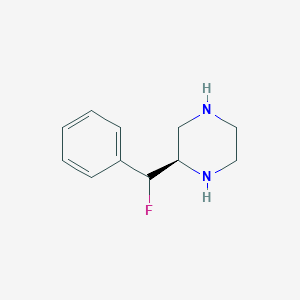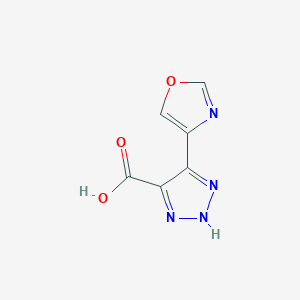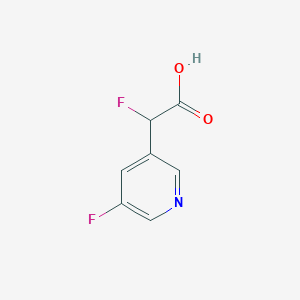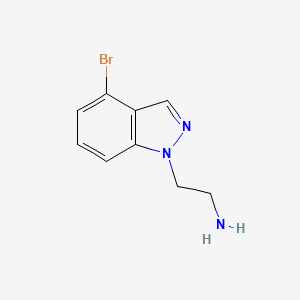![molecular formula C9H19N B13324762 Methyl(([1-(2-methylpropyl)cyclopropyl]methyl))amine](/img/structure/B13324762.png)
Methyl(([1-(2-methylpropyl)cyclopropyl]methyl))amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(([1-(2-methylpropyl)cyclopropyl]methyl))amine is an organic compound with the molecular formula C9H19N It is a cyclopropyl derivative, which means it contains a three-membered carbon ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(([1-(2-methylpropyl)cyclopropyl]methyl))amine typically involves the reaction of cyclopropylmethylamine with isobutyl bromide under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group attacks the electrophilic carbon of the isobutyl bromide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced purification techniques such as distillation and recrystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl(([1-(2-methylpropyl)cyclopropyl]methyl))amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into primary or secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) and sodium borohydride (NaBH) are often used.
Substitution: Typical reagents include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of amides or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted amines depending on the reagents used.
Scientific Research Applications
Methyl(([1-(2-methylpropyl)cyclopropyl]methyl))amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl(([1-(2-methylpropyl)cyclopropyl]methyl))amine involves its interaction with specific molecular targets. The cyclopropyl group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylmethylamine: A simpler analog with similar structural features but lacking the isobutyl group.
Isobutylamine: Contains the isobutyl group but lacks the cyclopropyl ring.
Cyclopropylamine: Contains the cyclopropyl ring but lacks the isobutyl and methyl groups.
Uniqueness
Methyl(([1-(2-methylpropyl)cyclopropyl]methyl))amine is unique due to the presence of both the cyclopropyl ring and the isobutyl group, which confer distinct chemical and physical properties. This combination of structural features makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H19N |
|---|---|
Molecular Weight |
141.25 g/mol |
IUPAC Name |
N-methyl-1-[1-(2-methylpropyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C9H19N/c1-8(2)6-9(4-5-9)7-10-3/h8,10H,4-7H2,1-3H3 |
InChI Key |
FDPYEHHNZRAUBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1(CC1)CNC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


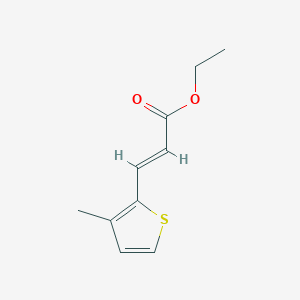
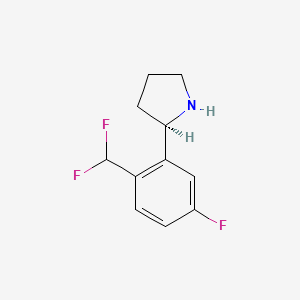
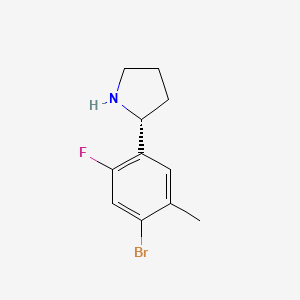

![2-[4-(Trifluoromethyl)piperidin-2-yl]acetic acid](/img/structure/B13324704.png)
![Tert-butyl 1-cyano-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13324708.png)
![(3AR,7aS)-1-methyloctahydro-2H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B13324710.png)

![11-Methyl-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene](/img/structure/B13324717.png)
